2,5-Dimethyltryptamine

Description

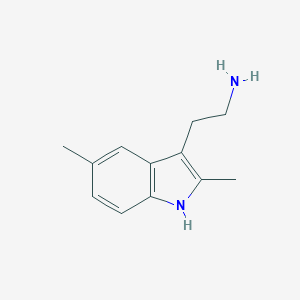

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMWYFWSISWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292030 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-44-3 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyltryptamine from a Substituted Indole Precursor

Abstract

This technical guide provides a comprehensive overview of established synthetic methodologies for the preparation of 2,5-dimethyl-N,N-dimethyltryptamine (2,5-DMT), a compound of significant interest in neurochemical research. The synthesis originates from the commercially available or readily synthesized starting material, 2,5-dimethylindole. We will explore two primary, robust, and well-documented synthetic pathways: the Speeter-Anthony tryptamine synthesis and a route proceeding through a gramine intermediate. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic principles, comparative data, and critical safety considerations inherent to these chemical transformations.

Introduction and Strategic Overview

The tryptamine scaffold is a core structural motif in a multitude of biologically active compounds, including neurotransmitters like serotonin and various natural alkaloids.[1][2] The synthesis of specific N,N-dialkylated tryptamines, such as 2,5-dimethyl-N,N-dimethyltryptamine, requires precise and efficient chemical strategies that allow for the construction of the ethylamine side chain at the C3 position of the indole nucleus.

The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. This guide focuses on two convergent strategies starting from 2,5-dimethylindole[3][4][5], a logical and accessible precursor.

-

Route 1: The Speeter-Anthony Synthesis. This is arguably the most direct and widely utilized method for preparing N,N-disubstituted tryptamines from an indole starting material.[6][7] The strategy involves a three-step sequence: C3-acylation with oxalyl chloride, amidation with a secondary amine, and a final, powerful reduction step.[8][9]

-

Route 2: The Gramine Intermediate Pathway. This classic route leverages the Mannich reaction to install a reactive "handle" at the C3 position.[10] The resulting gramine derivative serves as a versatile intermediate. Its dimethylamino group can be displaced by a cyanide ion to form an indole-3-acetonitrile, which is then reduced and subsequently N,N-dimethylated to yield the final product.[11]

Each pathway presents distinct advantages and challenges, which will be detailed in the subsequent sections.

Route 1: The Speeter-Anthony Tryptamine Synthesis

This route is celebrated for its efficiency and the high yields often attainable.[8][12] It proceeds by building the side chain outward from the indole ring through an indole-3-yl-glyoxalylamide intermediate.[7]

Mechanistic Rationale

The high electron density at the C3 position of the indole nucleus makes it highly susceptible to electrophilic attack. Oxalyl chloride serves as a potent acylating agent, reacting without the need for a Lewis acid catalyst to form a stable indole-3-glyoxylyl chloride intermediate.[13] This intermediate readily reacts with secondary amines, such as dimethylamine, to form the corresponding amide. The final, critical step involves the complete reduction of both the amide and the adjacent ketone carbonyls using a strong hydride reducing agent, typically lithium aluminum hydride (LiAlH₄), to furnish the desired tertiary amine.[8][12]

Visualized Workflow: Speeter-Anthony Synthesis

Sources

- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,5-二甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 7. Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Analytical chemistry of synthetic routes to psychoactive tryptamines Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bhu.ac.in [bhu.ac.in]

- 12. MAPS - Psychedelic Bibliography [bibliography.maps.org]

- 13. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to the Predicted Pharmacological Profile of 2,5-Dimethyltryptamine (2,5-DMT)

Executive Summary

N,N-Dimethyltryptamine (DMT) and its analogs represent a class of molecules with significant therapeutic potential, primarily through their interaction with the serotonergic system.[1] While extensive research has focused on canonical tryptamines like N,N-DMT, the pharmacological landscape of many of its structural isomers remains largely uncharted. This guide focuses on 2,5-dimethyltryptamine (2,5-DMT), a lesser-studied isomer, to construct a predicted pharmacological profile based on established structure-activity relationships (SAR) within the tryptamine class. We hypothesize that 2,5-DMT will act as a serotonergic modulator, with its primary activity at the 5-HT₂A receptor, but with a nuanced profile influenced by the unique positioning of its methyl groups. This document outlines the predicted receptor interactions, functional activity, and metabolic fate of 2,5-DMT, and provides a comprehensive, step-by-step experimental plan to validate these predictions.

Introduction: The Rationale for Investigating 2,5-DMT

The therapeutic potential of psychedelic compounds, particularly tryptamines, for treating neuropsychiatric disorders like depression and PTSD is an area of intense investigation.[1] The archetypal tryptamine, N,N-DMT, exerts its effects through a complex pharmacology, engaging multiple serotonin (5-HT) receptor subtypes, the sigma-1 receptor, and trace amine-associated receptors (TAARs).[2][3][4]

The substitution pattern on the indole nucleus of the tryptamine scaffold is a critical determinant of pharmacological activity. Modifications can drastically alter receptor affinity, functional efficacy, and metabolic stability. While 4- and 5-position substitutions are common (e.g., psilocin, 5-MeO-DMT), substitutions at the 2-position are less explored. The presence of a methyl group at the 2-position, as in 2,5-DMT, is predicted to introduce significant steric hindrance that may alter its interaction with the orthosteric binding pockets of its target receptors compared to N,N-DMT. For instance, studies on other 2-methylated tryptamines have shown that this modification can reduce affinity for 5-HT₂A receptors.[5]

This guide provides a predictive framework for the pharmacological characterization of 2,5-DMT, serving as a roadmap for its empirical investigation.

Predicted Receptor Binding and Functional Profile

Based on the core tryptamine structure, 2,5-DMT is predicted to interact with several G-protein coupled receptors (GPCRs) and other targets known to bind N,N-DMT. However, the affinities and functional potencies are expected to be distinct.

Primary Target: Serotonin 5-HT₂A Receptor

The 5-HT₂A receptor is the primary target mediating the psychoactive effects of classical psychedelics.[2][6][7] N,N-DMT is a partial agonist at this receptor.[4][8] For 2,5-DMT, we predict:

-

Binding Affinity (Kᵢ): Moderate to high affinity. The 2-methyl group may introduce steric hindrance, potentially lowering its affinity compared to N,N-DMT (IC₅₀ ≈ 75 nM).[4]

-

Functional Activity (EC₅₀): Partial agonism. It is expected to activate the canonical Gαq/11 signaling pathway, leading to phospholipase C (PLC) activation and subsequent increases in inositol phosphates (IP) and intracellular calcium (Ca²⁺).[4] The efficacy (Eₘₐₓ) may be lower than that of serotonin.

Secondary Targets

-

Serotonin 5-HT₁A Receptor: N,N-DMT is an agonist at 5-HT₁A receptors, which are inhibitory Gαi/o-coupled receptors that decrease cyclic AMP (cAMP) levels.[9] This interaction may modulate the primary effects of 5-HT₂A activation.[5][10] 2,5-DMT is predicted to retain agonist activity at this target.

-

Sigma-1 Receptor (σ₁R): N,N-DMT is an endogenous ligand for the sigma-1 receptor, a unique intracellular chaperone protein.[3] This interaction is implicated in neuroprotective and anti-inflammatory effects. It is plausible that 2,5-DMT will also bind to this receptor.

-

Other Serotonin Receptors (5-HT₂C, 5-HT₇, etc.): Tryptamines often exhibit a broad receptor binding profile.[4][11][12] 2,5-DMT is expected to have measurable affinity at other 5-HT receptor subtypes, contributing to a complex overall pharmacological effect.

-

Trace Amine-Associated Receptor 1 (TAAR1): N,N-DMT interacts with TAAR1, which can modulate monoaminergic systems.[3] This interaction is likely preserved for 2,5-DMT.

Predicted Binding and Functional Potency Summary

| Target Receptor | Predicted Binding Affinity (Kᵢ) | Predicted Functional Activity | Primary Signaling Pathway |

| 5-HT₂A | 50 - 500 nM | Partial Agonist | Gαq/11 → ↑ IP₃/DAG, Ca²⁺ |

| 5-HT₁A | 100 - 1000 nM | Agonist | Gαi/o → ↓ cAMP |

| 5-HT₂C | 100 - 1000 nM | Agonist / Partial Agonist | Gαq/11 → ↑ IP₃/DAG, Ca²⁺ |

| Sigma-1 (σ₁R) | 50 - 500 nM | Agonist | Chaperone activity, ion channel modulation |

| TAAR1 | Micromolar (µM) range | Agonist | Gαs → ↑ cAMP |

Predicted Signaling Cascades

The functional consequence of receptor binding is the activation of intracellular signaling pathways. As a predicted 5-HT₂A partial agonist, 2,5-DMT would initiate a well-characterized cascade.

Diagram: Predicted 5-HT₂A Receptor Signaling Pathway for 2,5-DMT

Caption: Predicted activation of the Gαq/11 pathway by 2,5-DMT at the 5-HT₂A receptor.

Predicted Metabolism and Pharmacokinetic Profile

The metabolism of N,N-DMT is well-documented and serves as a strong predictive model for 2,5-DMT.

-

Primary Metabolic Pathway: Like N,N-DMT, 2,5-DMT is expected to be a substrate for Monoamine Oxidase A (MAO-A) .[2][13][14] This enzyme will likely catalyze oxidative deamination of the ethylamine side chain to form an inactive indoleacetic acid derivative. This predicts poor oral bioavailability unless co-administered with a MAO inhibitor.

-

Secondary Metabolic Pathway: Cytochrome P450 (CYP) enzymes, particularly CYP2D6 , are involved in the metabolism of N,N-DMT, leading to N-oxidation and hydroxylation of the indole ring.[15][16] We predict that 2,5-DMT will also be a substrate for CYP enzymes, potentially leading to hydroxylated metabolites (e.g., 6-hydroxy-2,5-DMT). The pharmacological activity of these potential metabolites is unknown and warrants investigation.

Predicted Pharmacokinetic (PK) Parameters:

By analogy to other tryptamines, the following PK profile is anticipated.[17][18][19]

-

Administration: Parenteral routes (e.g., intravenous, intramuscular, inhalation) will be required for psychoactivity due to extensive first-pass metabolism.

-

Onset and Duration: A rapid onset of action (minutes) and a short duration (30-60 minutes) are predicted.

-

Distribution: As a lipophilic molecule, it is expected to readily cross the blood-brain barrier.

-

Elimination: Rapid clearance from the body, with a short half-life (t½) of less than one hour.

A Comprehensive Experimental Plan for Validation

The following protocols provide a self-validating system to empirically determine the pharmacological profile of 2,5-DMT.

Phase 1: In Vitro Characterization

This phase aims to determine the precise binding affinities and functional activities at key molecular targets.

Caption: Sequential workflow for the in vitro characterization of 2,5-DMT.

-

Objective: To determine the binding affinity (Kᵢ) of 2,5-DMT for a panel of relevant receptors.

-

Methodology:

-

Preparation: Utilize commercially available cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₂A, 5-HT₁A, 5-HT₂C, σ₁R, TAAR1).

-

Assay Setup: In a 96-well plate format, incubate the cell membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) at a concentration near its K₋ value.

-

Competition: Add increasing concentrations of unlabeled 2,5-DMT (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a known competitor as a positive control (e.g., unlabeled ketanserin).

-

Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C for 60 minutes).

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 2,5-DMT. Use non-linear regression (one-site fit) to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2,5-DMT.[20][21][22]

-

Methodology (Example: Calcium Flux for 5-HT₂A): [6]

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human 5-HT₂A receptor.

-

Dye Loading: Plate cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Utilize an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR) to add varying concentrations of 2,5-DMT. Include a known agonist (e.g., serotonin) as a positive control.

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of 2,5-DMT. Use a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values relative to the positive control. Causality Note: A cAMP assay would be used for Gαi/o-coupled receptors like 5-HT₁A, where agonist activation leads to a measurable decrease in forskolin-stimulated cAMP levels.[23]

-

Phase 2: In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

This phase connects the molecular activity to a physiological response in a living system.

Caption: Parallel workflow for assessing the PK and PD of 2,5-DMT in rodents.

-

Objective: To determine the key PK parameters of 2,5-DMT.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Dosing: Administer 2,5-DMT via intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

-

Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: Centrifuge blood to separate plasma, and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of 2,5-DMT and its potential major metabolites in plasma.

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cₘₐₓ, Tₘₐₓ, AUC, t½, clearance, and oral bioavailability (F%).

-

-

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 2,5-DMT.[24]

-

Methodology:

-

Animal Model: Use adult male C57BL/6J mice, which exhibit a robust HTR.

-

Dosing: Administer 2,5-DMT intraperitoneally (IP) across a range of doses (e.g., 0.1 - 10 mg/kg), including a vehicle control group.

-

Antagonist Pre-treatment (Validation Step): To confirm 5-HT₂A mediation, a separate cohort of animals should be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) before receiving an active dose of 2,5-DMT.[25]

-

Observation: Place mice individually in observation chambers immediately after dosing. Record their behavior for 30-60 minutes.

-

Quantification: A trained observer, blind to the treatment conditions, will count the number of head twitches (rapid, rotational head movements).

-

Data Analysis: Plot the mean number of head twitches against the dose of 2,5-DMT to generate a dose-response curve. A significant reduction in HTR in the antagonist pre-treatment group validates the involvement of the 5-HT₂A receptor.

-

Conclusion

This guide establishes a scientifically-grounded, predictive pharmacological profile for the novel tryptamine analog, this compound. We hypothesize that 2,5-DMT is a 5-HT₂A receptor partial agonist with a complex polypharmacology that includes interactions with 5-HT₁A and sigma-1 receptors. Its metabolic profile is predicted to be dominated by MAO-A, leading to poor oral bioavailability. The provided multi-phase experimental plan, incorporating industry-standard in vitro and in vivo assays, offers a clear and robust pathway to validate these predictions. The successful characterization of 2,5-DMT will not only elucidate the pharmacology of this specific molecule but also contribute valuable data to the broader structure-activity relationship landscape of psychedelic tryptamines, potentially uncovering novel therapeutic candidates with unique pharmacological profiles.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be generated upon completion of the experimental validation. The in-text citations provided throughout this document correspond to the initial literature search conducted to build this predictive framework.

Sources

- 1. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 3. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crb.wisc.edu [crb.wisc.edu]

- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 9. shaunlacob.com [shaunlacob.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 12. journals.plos.org [journals.plos.org]

- 13. Metabolism and Urinary Disposition of DMT | ICEERS [iceers.org]

- 14. youtube.com [youtube.com]

- 15. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Pharmacokinetics of Psilocybin, a Tryptamine Alkaloid in Magic Mushroom (Psilocybe cubensis): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Functional G protein-coupled receptor assays for primary and secondary screening. | Semantic Scholar [semanticscholar.org]

- 21. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 24. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]

In Silico Modeling of 2,5-Dimethyltryptamine Receptor Binding: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical walkthrough for conducting in silico modeling of 2,5-dimethyltryptamine (2,5-DMA) binding to serotonin receptors, primarily focusing on the 5-HT₂A and 5-HT₂C subtypes. As the field of psychedelic research expands, computational methods offer a powerful, resource-efficient avenue to predict molecular interactions, understand structure-activity relationships, and guide rational drug design.[1][2] This document is structured not as a rigid protocol but as a dynamic guide, elucidating the causal reasoning behind methodological choices, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Our objective is to equip researchers with both the theoretical understanding and the practical steps required to produce reliable and reproducible in silico data.

Introduction: The Rationale for In Silico Investigation of 2,5-DMA

This compound (2,5-DMA) is a lesser-studied psychoactive compound belonging to the tryptamine family. While its parent compound, N,N-dimethyltryptamine (DMT), is a potent psychedelic with well-documented interactions with the serotonergic system, the pharmacological profile of 2,5-DMA is less characterized.[3][4][5] Preliminary studies suggest that, like other psychedelic tryptamines, its primary targets are likely serotonin receptors, particularly the 5-HT₂A receptor, which is a key mediator of psychedelic effects.[4][6][7]

In silico modeling provides a critical first step in characterizing these interactions. By simulating the binding of 2,5-DMA to its putative receptor targets at an atomic level, we can predict binding affinities, identify key interacting residues, and understand the dynamic behavior of the ligand-receptor complex. This information is invaluable for hypothesis generation, guiding future in vitro and in vivo experiments, and accelerating the drug discovery process.[8] This guide will detail a complete workflow, from model setup to data analysis, providing a self-validating framework for the computational investigation of 2,5-DMA.

Foundational Preparations: Ligand and Receptor Setup

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing both the 2,5-DMA ligand and the target serotonin receptors for simulation.

Ligand Parameterization: Creating a Digital Representation of 2,5-DMA

Before any simulation can occur, a digital model of the 2,5-DMA molecule must be created that accurately describes its physical and chemical properties. This process, known as parameterization, involves defining the molecule's topology (bonds, angles, dihedrals) and assigning partial atomic charges. We will utilize the General Amber Force Field (GAFF2), which is specifically designed for drug-like organic molecules and is compatible with the AMBER force fields used for biomolecules.[9]

Protocol 1: 2,5-DMA Ligand Parameterization using AmberTools

-

Generate 3D Coordinates:

-

Obtain the SMILES string for this compound.

-

Use a chemical structure editor like Avogadro or an online tool to generate a 3D structure and save it in .mol2 format.

-

-

Assign Partial Charges and Atom Types with Antechamber:

-

Antechamber, part of the AmberTools suite, is used to assign atom types and calculate partial charges. The AM1-BCC charge method is a recommended fast and effective method for this purpose.[9]

-

Execute the following command in your terminal:

-

Causality: The -c bcc flag specifies the AM1-BCC charge model, which provides a good approximation of the electrostatic potential. The -s 2 flag indicates the verbosity of the output.

-

-

Generate Force Field Modification File with Parmchk2:

-

Parmchk2 checks for any missing parameters in the GAFF2 force field for your molecule and generates a file with suggested parameters.

-

Run the command:

-

Trustworthiness: This step is crucial for ensuring that the force field can accurately describe all interactions involving the ligand.

-

-

Create Topology and Coordinate Files with tleap:

-

tleap is the Amber program for building system topologies. Create a tleap.in script with the following content:

-

Run tleap:

-

This will generate the prmtop (topology) and inpcrd (coordinate) files for 2,5-DMA, which are now ready for use in simulations.

-

Receptor Structure Selection and Preparation

The choice of the receptor structure is paramount. We will select high-resolution crystal structures of the human 5-HT₂A and 5-HT₂C receptors from the Protein Data Bank (PDB).

Table 1: Selected Serotonin Receptor PDB Structures

| Receptor | PDB ID | Resolution (Å) | State | Co-crystallized Ligand | Rationale for Selection |

| 5-HT₂A | 6A93[10] | 3.00 | Antagonist-bound | Risperidone | High resolution, well-defined binding pocket. |

| 5-HT₂A | 7WC5[11] | 3.20 | Agonist-bound | Psilocin | Relevant for studying agonist binding poses. |

| 5-HT₂C | 6BQH[12] | 2.70 | Antagonist-bound | Ritanserin | Excellent resolution for a GPCR, providing high structural detail. |

Protocol 2: GPCR Structure Preparation

-

Download PDB Structure:

-

Download the selected PDB file (e.g., 6A93.pdb) from the RCSB PDB database.

-

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.

-

Remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand.

-

For agonist-bound structures, you may choose to retain key water molecules known to mediate ligand binding.

-

-

Model Missing Loops and Termini:

-

GPCR crystal structures often have missing residues in flexible loop regions. These must be modeled to create a complete protein structure.

-

Use a tool like Modeller or the SWISS-MODEL server to build these missing segments.

-

-

Add Hydrogen Atoms and Assign Protonation States:

-

Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added computationally.

-

Use a program like pdb2gmx in GROMACS or the PDB2PQR server to add hydrogens and determine the appropriate protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Expertise: Incorrect protonation states can lead to erroneous electrostatic interactions and flawed simulation results. It is critical to visually inspect key active site residues.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the most likely binding pose and an initial estimate of binding affinity.[13] We will use AutoDock Vina, a widely used and validated docking program.

Docking Workflow

The following workflow outlines the steps for docking 2,5-DMA into the prepared 5-HT₂A receptor structure.

Caption: Molecular docking workflow from receptor and ligand preparation to analysis of results.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Convert the prepared receptor PDB and ligand MOL2 files into the PDBQT format required by Vina using AutoDock Tools. This step adds Gasteiger charges and defines atom types.

-

-

Define the Binding Site (Grid Box):

-

Identify the orthosteric binding pocket of the serotonin receptor. This is typically located within the transmembrane helices. For antagonist-bound structures, the location of the co-crystallized ligand provides an excellent guide.

-

In AutoDock Tools, define a grid box that encompasses this entire binding site. A box size of 25x25x25 Å is often a good starting point.

-

-

Run AutoDock Vina:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Execute Vina from the command line:

-

-

Analyze the Results:

-

Vina will output a PDBQT file containing the top predicted binding poses, ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked pose in PyMOL or Chimera. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between 2,5-DMA and the receptor's active site residues.

-

Molecular Dynamics Simulation: Capturing the Dynamic Interaction

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the behavior of the ligand-receptor complex over time.[14][15] This is crucial for understanding the stability of the binding pose, the influence of the lipid membrane, and the conformational changes induced by ligand binding. We will use GROMACS, a high-performance and widely used MD engine.[16]

MD Simulation Workflow for a GPCR

Simulating a G protein-coupled receptor (GPCR) like the 5-HT₂A receptor requires embedding it in a realistic membrane environment.

Caption: Workflow for setting up and running a molecular dynamics simulation of a GPCR.

Protocol 4: GROMACS MD Simulation of 2,5-DMA-5-HT₂A Complex

-

System Building:

-

Force Field: Choose an appropriate force field. The AMBER ff14SB force field for the protein combined with GAFF2 for the ligand is a robust choice.

-

Membrane Embedding: Use a tool like the CHARMM-GUI Membrane Builder or GROMACS tools to embed the receptor-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipid bilayer.

-

Solvation: Solvate the system with TIP3P water molecules.

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and achieve a physiological concentration of ~150 mM.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove any steric clashes or inappropriate geometries in the initial system.

-

-

Equilibration:

-

NVT Equilibration: Equilibrate the system for ~1 ns at a constant volume and temperature (310 K) to allow the solvent and ions to relax around the protein and membrane. Position restraints should be applied to the protein and ligand heavy atoms.

-

NPT Equilibration: Equilibrate for a longer period (~10 ns) at constant pressure (1 bar) and temperature (310 K). This allows the system density to equilibrate. The position restraints on the protein can be gradually released during this phase.

-

Trustworthiness: A thorough equilibration is essential for a stable production simulation. Monitor temperature, pressure, and density to ensure they have reached equilibrium.

-

-

Production MD:

-

Run the production simulation for a duration sufficient to observe the desired phenomena, typically 100-500 ns for binding pose stability. Remove all position restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the system. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: Monitor hydrogen bonds and other key interactions between 2,5-DMA and the receptor over time.

-

-

Binding Free Energy Calculation: Quantifying Affinity

To obtain a more accurate estimate of binding affinity than docking scores, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient approach.[17]

MM/PBSA Calculation Workflow

Caption: MM/PBSA workflow for calculating binding free energy from an MD trajectory.

Protocol 5: MM/PBSA Calculation using gmx_MMPBSA

The gmx_MMPBSA tool is a convenient script that automates the MM/PBSA calculation process for GROMACS trajectories.[18]

-

Prepare Input Files:

-

You will need the GROMACS trajectory file (.xtc), the topology file (.tpr), and an index file (.ndx) that defines three groups: the protein, the ligand, and the complex.

-

-

Run gmx_MMPBSA:

-

A typical command would be:

-

The mmpbsa.in file contains the parameters for the calculation, such as the start and end frames for analysis and the choice of the solvation model (PB or GB).

-

-

Analyze the Results:

-

The output file will provide the calculated binding free energy (ΔG_bind) and its components:

-

ΔE_vdw: van der Waals energy.

-

ΔE_elec: Electrostatic energy.

-

ΔG_polar: Polar solvation energy.

-

ΔG_nonpolar: Non-polar solvation energy.

-

-

Expertise: This energy decomposition allows you to identify the key driving forces for binding. For instance, a large negative ΔE_elec suggests that electrostatic interactions are dominant.

-

Data Synthesis and Interpretation

The culmination of this in silico workflow is a set of predictive data that must be carefully interpreted and, ideally, compared with experimental findings.

Table 2: Predicted vs. Experimental Binding Affinities

| Receptor | Predicted ΔG_bind (kcal/mol) (MM/PBSA) | Predicted Kᵢ (nM) | Experimental Kᵢ (nM) | Source |

| 5-HT₂A | [Calculated Value] | [Calculated Value] | 127 - 1200 | [19] |

| 5-HT₂C | [Calculated Value] | [Calculated Value] | 360 - 2630 | [19] |

| 5-HT₁A | [Calculated Value] | [Calculated Value] | 183 | [19] |

Note: Predicted Kᵢ can be estimated from ΔG_bind using the equation ΔG = RTln(Kᵢ). Experimental values for tryptamines often show significant variability depending on the assay conditions.

The predicted binding poses from docking, combined with the dynamic interaction patterns from MD simulations, can reveal key residue "hotspots" that are critical for binding. For example, a conserved aspartate residue in transmembrane helix 3 is a common anchor point for aminergic GPCR ligands.[20] Visualizing these interactions provides a structural hypothesis for the observed binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and methodologically sound workflow for the in silico modeling of this compound binding to serotonin receptors. By following these self-validating steps—from meticulous preparation of input structures to rigorous simulation and analysis—researchers can generate reliable hypotheses about the molecular pharmacology of this and other novel psychoactive compounds.

The true power of this approach lies in its synergy with experimental research. The predictions made here—regarding binding affinity, specific interacting residues, and ligand-induced conformational changes—can and should be tested through in vitro functional assays and site-directed mutagenesis experiments.[21] As computational power increases and force fields become more accurate, in silico modeling will undoubtedly play an increasingly central role in the exploration and development of the next generation of therapeutics targeting the serotonergic system.

References

- Dror, R. O., et al. (2011). "GPCRs: What Can We Learn from Molecular Dynamics Simulations?" Methods in Molecular Biology, 756, 133-158.

- Case, D.A., et al. (2020). AmberTools20. University of California, San Francisco.

-

Valdes-Tresanco, M. S., et al. (2021). "gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS". Journal of Chemical Theory and Computation, 17(10), 6281–6291. [Link]

-

Karabulut, S., et al. (2023). "Applications and Potential of In Silico Approaches for Psychedelic Chemistry". Molecules, 28(16), 5966. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

- Shaw, D. E., et al. (2010). "Atomic-level characterization of the structural dynamics of proteins". Science, 330(6002), 341-346.

-

Kimura, K. T., et al. (2019). "Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine". Nature Structural & Molecular Biology, 26(2), 121-128. [Link]

- Kumari, R., et al. (2014). "g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations".

-

Dean, M. K., et al. (2020). "A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine". Frontiers in Pharmacology, 11, 839. [Link]

-

Singh, N., et al. (2012). "Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding". Molecular BioSystems, 8(5), 1465-1477. [Link]

- Gadaleta, D., et al. (2018). "In Silico Methods for Drug Discovery: A Focus on G Protein-Coupled Receptors". International Journal of Molecular Sciences, 19(3), 756.

- Halberstadt, A. L., et al. (2020). "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists". ACS Chemical Neuroscience, 11(11), 1641-1651.

-

Research Collaboratory for Structural Bioinformatics Protein Data Bank. [Link]

-

BioExcel Building Blocks Library. (2021). Automatic Ligand parameterization tutorial. [Link]

- Shoichet, B. K. (2004). "Virtual screening of chemical libraries".

- Jorge, C., et al. (2018). "A Note on the Docking of some Hallucinogens to the 5-HT2A Receptor".

-

Valdés-Tresanco, M. S., et al. (2021). "gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS". Journal of Chemical Theory and Computation, 17(10), 6281-6291. [Link]

-

Kaplan, A., et al. (2022). "Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity". Nature, 610(7932), 582-591. [Link]

-

GROMACS Documentation. Membrane protein tutorial. [Link]

- Priimagi, A., et al. (2012). "Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding". Molecular BioSystems, 8(5), 1465-1477.

-

Lans, I., et al. (2021). "Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking". ACS Pharmacology & Translational Science, 4(2), 779-787. [Link]

-

Psychedelic Review. (2019). "The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics". [Link]

-

Peng, Y., et al. (2018). "5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology". Cell, 172(4), 719-730.e14. [Link]

- Acuña-Castillo, C., et al. (2021). "Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties". Scientific Reports, 11(1), 1-14.

-

Cao, D., et al. (2022). "Structure of the serotonin 2A receptor in complex with psilocin". RCSB PDB. [Link]

- Halberstadt, A. L., et al. (2020). "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists". ACS chemical neuroscience, 11(11), 1641-1651.

-

Kim, K., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor". RCSB PDB. [Link]

- Forli, S., et al. (2016). "Computational protein-ligand docking and virtual drug screening with the AutoDock suite".

- Shen, L., et al. (2010). "Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions". Current drug metabolism, 11(8), 659-666.

- Johnson, R. (2022). "Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound". Domainex.

- Ray, T. S. (2010). "Psychedelics and the human receptorome". PloS one, 5(2), e9019.

-

GPCRsignal. Tutorial. [Link]

- ResearchGate. Structure of Serotonin 5-HT2A receptor (PDB ID: 2VT4).

-

Kimura, K. T., et al. (2019). "Crystal structure of 5-HT2AR in complex with risperidone". RCSB PDB. [Link]

- Amber Custom Residue Parameterization - Comput

- Jensen, A. A., et al. (2024). "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists". Journal of Medicinal Chemistry, 67(9), 7224-7244.

-

Gumpper, R. H., et al. (2022). "Cryo-EM structure of the 5HT2C receptor (INI isoform) bound to lorcaserin". RCSB PDB. [Link]

- van der Wouden, M., et al. (2022). "In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R". Journal of neurochemistry, 162(1), 39-59.

- BioChemCoRe. (2018). Preparing Your System for Molecular Dynamics (MD).

-

UniProt. HTR2C - 5-hydroxytryptamine receptor 2C - Homo sapiens (Human). [Link]

- ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and....

-

Wacker, D., et al. (2013). "Crystal structure of the 5-HT2B receptor solved using serial femtosecond crystallography in lipidic cubic phase". RCSB PDB. [Link]

- Dror, R. O., et al. (2013). "Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors". G Protein-Coupled Receptors, 197-218.

- Wallach, J., & Adejare, A. (2015). "Neuropharmacology of N,N-Dimethyltryptamine". N,N-Dimethyltryptamine (DMT), 71-89.

- Anastasio, N. C., et al. (2011). "Serotonin (5-HT) 2C Receptor (5-HT2CR)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 6. Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin (5-HT) 2C Receptor (5-HT2CR) Protein Expression is Enriched in Synaptosomal and Postsynaptic Compartments of Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KALP-15 in DPPC [mdtutorials.com]

- 9. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. GPCR-ModSim - GPCR-ModSim [memprot.gpcr-modsim.org]

- 14. gitlab.com [gitlab.com]

- 15. compchems.com [compchems.com]

- 16. Introduction to Membrane-Protein Simulation — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 20. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 21. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Psychedelic Potential of 2,5-Dimethyltryptamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT) and its analogs represent a class of potent serotonergic compounds with significant therapeutic potential.[1][2] This guide focuses on a lesser-studied analog, 2,5-dimethyltryptamine (2,5-DMT), providing a comprehensive technical framework for its investigation as a potential psychedelic agent. By synthesizing established methodologies with causal scientific reasoning, this document outlines the critical steps for characterizing a novel tryptamine, from initial chemical synthesis and in vitro pharmacological profiling to in vivo behavioral assessment. The protocols detailed herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers in the field of psychedelic science and drug development.

Introduction: The Rationale for Investigating Novel Tryptamines

The resurgence of interest in psychedelic compounds for therapeutic applications has illuminated the significant potential of substances that target the serotonin 2A (5-HT2A) receptor.[3][4] Classic psychedelics, such as DMT and psilocybin, have demonstrated promise in treating a range of neuropsychiatric conditions, including depression and post-traumatic stress disorder (PTSD).[2][4] The primary mechanism of action for the hallucinogenic effects of these compounds is agonism at the 5-HT2A receptor.[3][5][6][7]

The vast chemical space of tryptamine analogs remains largely unexplored. Minor structural modifications to the core tryptamine scaffold can lead to profound differences in pharmacological activity, potency, and duration of action. Investigating novel analogs like this compound (2,5-DMT) is driven by the hypothesis that it may possess a unique pharmacological profile, potentially offering a desirable therapeutic window with altered psychedelic properties compared to its more well-known parent compound, DMT. This guide provides a systematic approach to rigorously evaluate the psychedelic potential of 2,5-DMT.

Chemical Synthesis and Characterization

The synthesis of 2,5-DMT can be approached through established methods for tryptamine synthesis, such as the Speeter-Anthony tryptamine synthesis.[8] A common route involves the reaction of 2,5-dimethylindole with oxalyl chloride, followed by reaction with dimethylamine, and subsequent reduction with a hydride reagent like lithium aluminum hydride.[9]

Key Considerations for Synthesis and Purification:

-

Starting Material Purity: The purity of the 2,5-dimethylindole is critical to minimize side reactions and simplify purification.

-

Reaction Conditions: Careful control of temperature and stoichiometry is essential during each synthetic step to maximize yield and purity.

-

Purification: Column chromatography is typically employed for the purification of the final product.

-

Characterization: The identity and purity of the synthesized 2,5-DMT must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Pharmacology: Receptor Binding and Functional Assays

A comprehensive understanding of a compound's interaction with relevant biological targets is fundamental. For a putative psychedelic, the primary focus is on the serotonin receptor family, particularly the 5-HT2A receptor.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a known radiolabeled ligand by the test compound (2,5-DMT). The resulting data are used to calculate the inhibition constant (Ki), which is an inverse measure of binding affinity.

Table 1: Representative Receptor Binding Affinity Profile for a Novel Tryptamine

| Receptor Subtype | Ki (nM) |

| 5-HT2A | To be determined |

| 5-HT1A | To be determined |

| 5-HT2C | To be determined |

| 5-HT1D | To be determined |

| 5-HT2B | To be determined |

| Dopamine D2 | To be determined |

| Adrenergic α1A | To be determined |

| SERT | To be determined |

This table serves as a template for organizing experimental data. The affinities of 2,5-DMT for these and other relevant receptors would be determined experimentally.

Functional Assays: Assessing Agonist Activity

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the nature of that interaction (i.e., agonist, antagonist, or inverse agonist) and its efficacy. For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, common functional assays measure the downstream signaling events following receptor activation.

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6]

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

-

Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Labeling: Incubate the cells with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Treatment: Expose the cells to varying concentrations of 2,5-DMT.

-

Lysis and Extraction: Lyse the cells and extract the inositol phosphates.

-

Quantification: Separate and quantify the accumulated [³H]inositol phosphates using ion-exchange chromatography and liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

In Vivo Behavioral Pharmacology: The Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[10][11][12]

HTR Experimental Workflow

Caption: Proposed 5-HT2A receptor signaling cascade for 2,5-DMT.

Future Directions and Advanced Investigations

Should 2,5-DMT demonstrate a promising profile in the initial screens, further investigations would be warranted:

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Off-Target Screening: A broader screen of receptors and enzymes to identify potential off-target effects and predict potential side effects.

-

Advanced Behavioral Models: Employ more complex behavioral paradigms to assess effects on cognition, anxiety, and social interaction.

-

Neuroimaging: Utilize techniques like fMRI or PET in animal models to investigate the effects of 2,5-DMT on brain connectivity and activity.

Conclusion

The systematic investigation of novel psychedelic compounds like this compound holds the potential to uncover new therapeutic agents with improved pharmacological profiles. The technical framework outlined in this guide provides a robust and scientifically rigorous approach to characterizing the psychedelic potential of such compounds. By adhering to these principles of causality, self-validation, and comprehensive analysis, researchers can contribute to the growing body of knowledge in psychedelic science and pave the way for the development of next-generation mental health treatments.

References

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2017). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

5-HT2A receptor. (n.d.). Bionity.com. Retrieved January 9, 2024, from [Link]

-

5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. (2022). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023). ACS Publications. Retrieved January 9, 2024, from [Link]

-

Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. (2022). MDPI. Retrieved January 9, 2024, from [Link]

-

2-Minute Neuroscience: DMT. (2023). YouTube. Retrieved January 9, 2024, from [Link]

-

Neuropharmacology of N,N-Dimethyltryptamine. (2016). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Dimethyltryptamine. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

Acute effects of intravenous DMT in a randomized placebo-controlled study in healthy participants. (2023). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

The 5-HT2A/1A Agonist Psilocybin Disrupts Modal Object Completion Associated with Visual Hallucinations. (2015). ResearchGate. Retrieved January 9, 2024, from [Link]

-

How DMT is Made: Source, Process, Brewing. (n.d.). Recovered.org. Retrieved January 9, 2024, from [Link]

-

Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2011). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. (2018). ScienceDirect. Retrieved January 9, 2024, from [Link]

-

Head-twitch response. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. (2018). Frontiers in Neuroscience. Retrieved January 9, 2024, from [Link]

-

Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2011). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. (2023). PubMed. Retrieved January 9, 2024, from [Link]

-

Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2023). ACS Publications. Retrieved January 9, 2024, from [Link]

-

Psychological and physiological effects of extended DMT. (2022). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects. (2023). ResearchGate. Retrieved January 9, 2024, from [Link]

-

N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. (2023). Taylor & Francis Online. Retrieved January 9, 2024, from [Link]

-

In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. (2023). Gwern.net. Retrieved January 9, 2024, from [Link]

-

Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023). PubMed. Retrieved January 9, 2024, from [Link]

-

Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. (2020). YouTube. Retrieved January 9, 2024, from [Link]

-

DMT alters cortical travelling waves. (2020). eLife. Retrieved January 9, 2024, from [Link]

-

How to Make DMT with Bacteria | Journal Club. (2023). YouTube. Retrieved January 9, 2024, from [Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). ACS Publications. Retrieved January 9, 2024, from [Link]

-

DMT Side Effects to Know About. (2019). Healthline. Retrieved January 9, 2024, from [Link]

-

Benefits and Challenges of Ultra-Fast, Short-Acting Psychedelics in the Treatment of Depression. (2022). Psychiatry Online. Retrieved January 9, 2024, from [Link]

-

The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (2021). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. (2024). Letters in Applied NanoBioScience. Retrieved January 9, 2024, from [Link]

-

Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. (2023). ACS Publications. Retrieved January 9, 2024, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. 5-HT2A_receptor [bionity.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. recovered.org [recovered.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dimethyltryptamine: A Novel Tryptamine for Psychedelic Research

Abstract: This guide provides a comprehensive technical overview of 2,5-Dimethyltryptamine (2,5-DMT), a lesser-known tryptamine derivative. As the landscape of psychedelic research expands, the exploration of novel compounds with unique pharmacological profiles is paramount. This document consolidates the current understanding of 2,5-DMT, offering a foundational resource for researchers, chemists, and pharmacologists. It covers the compound's chemical properties, synthesis, pharmacology, and potential research applications, drawing comparisons to its more studied analogue, N,N-Dimethyltryptamine (DMT). The guide is structured to facilitate a deep, mechanistic understanding and to provide actionable protocols for laboratory investigation.

Introduction: The Rationale for Investigating 2,5-DMT

The field of psychedelic science is experiencing a renaissance, with renewed interest in the therapeutic potential of compounds that modulate serotonergic systems. While substances like psilocybin and DMT are at the forefront of clinical investigation, their structural analogues represent a vast and largely unexplored chemical space.[1][2] this compound (2,5-DMT) is one such molecule.

Unlike its parent compound DMT, which features methyl groups on the amine, 2,5-DMT possesses methyl groups on the indole ring. This structural modification is predicted to significantly alter its interaction with serotonin receptors, potentially leading to a distinct pharmacological and phenomenological profile. Understanding these structure-activity relationships is crucial for designing next-generation therapeutic agents with optimized efficacy and safety profiles. This guide serves as a technical primer for initiating research into this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of all subsequent research, from synthesis to in vivo studies.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N,N-dimethylethanamine | PubChem |

| Molecular Formula | C₁₄H₂₀N₂ | PubChem |

| Molecular Weight | 216.32 g/mol | PubChem |

| Appearance | Predicted: Crystalline Solid | N/A |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO) | N/A |

Pharmacology: A Mechanistic Hypothesis

The primary mechanism of action for classic psychedelics is agonist activity at the serotonin 2A receptor (5-HT₂AR).[3][4] It is hypothesized that 2,5-DMT also acts as a 5-HT₂AR agonist. The methyl groups at the 2 and 5 positions of the indole ring are expected to influence receptor binding affinity and functional selectivity compared to DMT.

Pharmacodynamics: Receptor Binding and Signaling

DMT itself has a broad receptor binding profile, interacting with multiple serotonin receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C), as well as sigma-1 and trace amine-associated receptors (TAAR).[3][5] The addition of a methyl group at the 2-position of the indole ring has been shown in other tryptamine analogues to reduce affinity for several 5-HT receptors.[6] Therefore, 2,5-DMT may exhibit a more selective binding profile than DMT.

Hypothesized Serotonin Receptor Signaling: Activation of the 5-HT₂AR, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.[7][8] This pathway is believed to be central to the psychedelic experience.

Pharmacokinetics

Like DMT, 2,5-DMT is expected to be metabolized rapidly by monoamine oxidase (MAO) if administered orally, rendering it inactive without the co-administration of an MAO inhibitor (MAOI).[1][9] Parenteral routes of administration (e.g., inhalation, injection) would bypass this first-pass metabolism. The methyl groups on the indole ring may also influence the rate of metabolism by cytochrome P450 enzymes.[9]

Chemical Synthesis and Characterization

The synthesis of novel tryptamines is a critical step for enabling research. The Speeter-Anthony tryptamine synthesis is a widely cited and robust method for preparing such compounds and can be adapted for 2,5-DMT.[10]

Experimental Protocol: Speeter-Anthony Synthesis of 2,5-DMT

This protocol is a conceptual adaptation and requires optimization and validation in a laboratory setting by qualified personnel.

Step 1: Oxalyl Chloride Acylation

-

Procedure: To a cooled (0-5 °C) solution of 2,5-dimethylindole in an anhydrous aprotic solvent (e.g., diethyl ether), add oxalyl chloride dropwise with stirring under an inert atmosphere (e.g., Argon).

-

Causality: Oxalyl chloride reacts with the electron-rich indole at the 3-position to form an indol-3-ylglyoxylyl chloride intermediate. This is a crucial electrophilic acylating agent for the subsequent step.

Step 2: Amidation

-

Procedure: The resulting slurry from Step 1 is slowly added to a cooled, concentrated solution of dimethylamine in the same solvent.

-

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic dimethylamine to form the corresponding N,N-dimethyl-indol-3-ylglyoxylamide. This step introduces the eventual ethylamine side chain's terminal dimethylamino group.

Step 3: Reduction

-

Procedure: The crude glyoxylamide product from Step 2 is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF under an inert atmosphere.

-

Causality: LiAlH₄ is a powerful hydride donor that reduces both the amide and the ketone carbonyl groups of the glyoxylamide intermediate to methylenes, yielding the final this compound product.

Step 4: Work-up and Purification

-

Procedure: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product should be purified, for example, by column chromatography or crystallization (e.g., as a fumarate salt).

-

Causality: The quenching procedure neutralizes the excess LiAlH₄ and hydrolyzes the aluminum complexes, allowing for the isolation of the freebase product. Purification is essential to remove unreacted starting materials and byproducts, ensuring the compound's purity for analytical and pharmacological studies.

Analytical Characterization

The identity and purity of the synthesized 2,5-DMT must be rigorously confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro and In Vivo Research Protocols

In Vitro: Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 2,5-DMT for a panel of receptors, particularly 5-HT subtypes.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT₂AR).

-

Radioligand Competition: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂AR) and varying concentrations of the test compound (2,5-DMT).

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Detection: Quantify the bound radioactivity using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (concentration of 2,5-DMT that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Self-Validation: Run a parallel assay with a known reference compound (e.g., serotonin or DMT) to ensure the assay is performing correctly.

In Vivo: Head-Twitch Response (HTR) in Mice

-

Objective: To assess the in vivo 5-HT₂AR agonist activity of 2,5-DMT. The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂AR activation by psychedelics.[4][11]

-

Methodology:

-

Acclimation: Acclimate male C57BL/6J mice to the testing environment.

-

Administration: Administer various doses of 2,5-DMT (and a vehicle control) via an appropriate parenteral route (e.g., subcutaneous or intraperitoneal injection).

-

Observation: Place individual mice in observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

Analysis: Analyze the dose-response relationship. A significant increase in HTR compared to the vehicle control indicates 5-HT₂AR agonist activity.

-

-

Self-Validation: To confirm that the effect is mediated by the 5-HT₂AR, a separate cohort of mice can be pre-treated with a selective 5-HT₂AR antagonist (e.g., ketanserin) before 2,5-DMT administration. A blockade of the HTR would validate the mechanism.

Safety, Handling, and Legal Status

Laboratory Safety: 2,5-DMT is a novel research chemical with an unknown toxicological profile. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Legal Status: The legal status of 2,5-DMT is not explicitly defined in many jurisdictions. However, as a structural analogue of DMT, a Schedule I controlled substance in the United States and many other countries, it could be considered illegal under analogue acts.[12][13][[“]] Researchers must ensure full compliance with all local, national, and institutional regulations regarding controlled substances and their analogues before commencing any research.

Future Research Directions

The study of 2,5-DMT is in its infancy. Key areas for future investigation include:

-

Comprehensive Pharmacological Profiling: Full characterization of its binding and functional activity at a wide range of CNS targets.

-

In Vivo Behavioral Studies: Beyond HTR, exploring its effects on other behavioral domains in animal models.

-

Metabolic Profiling: Identifying its primary metabolites and determining their pharmacological activity.

-

Comparative Studies: Directly comparing its in vitro and in vivo effects to DMT, 5-MeO-DMT, and other analogues to build a more complete structure-activity relationship model for psychedelic tryptamines.

References

- Dimethyltryptamine - Wikipedia. Wikipedia.

- Signaling pathways of the serotonin receptor (5-HTR) subtypes...

- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor medi

- Neuropharmacology of N,N-Dimethyltryptamine. PubMed Central.

- Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.

- Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. YouTube.

- DMT: Uses, Health Effects, Safety, Risks, and Legal St

- Legal st

- Is the legal status of Ayahuasca restrictive in most countries due to DMT content? Consensus.

- In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Journal of Herbmed Pharmacology.

- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed.

- Synthesis and Characterization of 5-MeO-DMT Succin

- Dimethyltryptamine (DMT): Chemistry in its Element podcast. YouTube.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists.

Sources

- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. crb.wisc.edu [crb.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DMT: Uses, Health Effects, Safety, Risks, and Legal Status [webmd.com]

- 13. Legal status of ayahuasca by country - Wikipedia [en.wikipedia.org]

- 14. consensus.app [consensus.app]

An In-Depth Technical Guide to the Exploratory In Vitro Studies of 2,5-Dimethyltryptamine (2,5-DMT)

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of 2,5-dimethyltryptamine (2,5-DMT), a lesser-known psychedelic compound. Designed for researchers, pharmacologists, and drug development professionals, this document outlines a logical, multi-phase investigative workflow. It moves from foundational receptor binding assays to nuanced functional characterization of G-protein and β-arrestin signaling pathways, concluding with preliminary metabolic stability assessments. Each section details the scientific rationale behind the experimental choices, provides step-by-step protocols for key assays, and explains data interpretation. The guide is grounded in established methodologies for studying serotonergic compounds, ensuring scientific integrity and reproducibility. Visualizations of experimental workflows and signaling pathways are provided to enhance clarity and conceptual understanding.

Introduction: The Scientific Rationale for Investigating 2,5-DMT

N,N-Dimethyltryptamine (DMT) and its analogs represent a class of potent serotonergic psychedelics with significant therapeutic potential.[1][2][3] While compounds like DMT and psilocybin are well-studied, the pharmacological profiles of many of their structural variants remain underexplored. This compound (2,5-DMT) is one such analog. The addition of methyl groups at the 2 and 5 positions of the indole ring can be expected to alter its steric and electronic properties, potentially leading to a unique pharmacological profile with distinct receptor affinities, functional activities, and metabolic pathways compared to DMT.

A systematic in vitro evaluation is the foundational step in elucidating the mechanism of action of any novel compound. This process allows for a controlled, quantitative assessment of molecular interactions and cellular responses, free from the complexities of a whole-organism system. The primary hypothesis for 2,5-DMT, like other classic psychedelics, is that its principal psychoactive effects are mediated by agonist activity at the serotonin 2A (5-HT2A) receptor.[4][5] However, its interactions with other receptors (e.g., 5-HT1A, 5-HT2C) and the specific signaling pathways it activates are critical unknowns that determine its full therapeutic and side-effect profile.[2][3]

This guide presents a logical workflow for the initial characterization of 2,5-DMT, designed to build a comprehensive pharmacological dossier from the ground up.

Experimental Workflow Overview

The logical progression of in vitro studies is crucial for efficiently characterizing a novel compound. The workflow begins with broad screening to identify primary targets, followed by deep functional characterization at the most relevant target, and concludes with an initial assessment of drug-like properties.

Caption: High-level workflow for the in vitro characterization of 2,5-DMT.

Phase 1: Primary Target Engagement - Receptor Binding Assays